2,6-Dibromo-4-fluorophenylacetic acid
Description
2,6-Dibromo-4-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by two bromine atoms at the 2- and 6-positions of the aromatic ring and a fluorine atom at the 4-position. The acetic acid moiety is attached to the phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Notably, halogenated aromatic compounds are frequently explored for their stability and electronic properties in drug design .
Properties
IUPAC Name |
2-(2,6-dibromo-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNABRBOWKSEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270958 | |
| Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806351-00-7 | |
| Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806351-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Bromination: Phenylacetic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce the fluorine atom at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-fluorophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylacetic acids can be formed.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or aldehydes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2,6-Dibromo-4-fluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorophenylacetic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between 2,6-Dibromo-4-fluorophenylacetic acid and its closest analog, 4-Bromo-2,6-difluorophenylacetic acid (CAS: 537033-54-8), as documented in GLPBIO product specifications :
| Property | This compound | 4-Bromo-2,6-difluorophenylacetic Acid |
|---|---|---|
| Substituent Positions | Br (2,6); F (4) | Br (4); F (2,6) |
| Molecular Formula | C₈H₅Br₂FO₂ (inferred) | C₈H₅BrF₂O₂ |
| Molecular Weight | ~329.93 g/mol (calculated) | 251.02 g/mol |
| Solubility | Not explicitly reported | Soluble in standard organic solvents |
| Storage Conditions | Likely stable at RT* | Store at room temperature (RT) |
Note: Stability inferred from structural similarity to halogenated analogs .
Key Observations:
- Halogen Substitution : The positional swap of bromine and fluorine significantly alters molecular weight and steric bulk. The dual bromine substitution in the target compound increases its molecular weight by ~31% compared to the analog.
- Electronic Effects : Bromine’s electron-withdrawing nature at the 2- and 6-positions may enhance the acidity of the phenylacetic acid group compared to fluorine substitution.
Functional Group Comparisons
lists several structurally distinct phenylacetic acid derivatives, such as (R)-2-Amino-2-phenylacetic acid and (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid . These compounds differ in:
Functionalization: The target compound lacks amino or thiazolidine groups, which are critical for biological activity in antibiotics (e.g., β-lactam derivatives).
Reactivity: The absence of amino groups in this compound limits its utility in peptide coupling reactions compared to analogs like (R)-2-Amino-2-phenylacetic acid .
Biological Activity
2,6-Dibromo-4-fluorophenylacetic acid (DBFPA) is an organic compound characterized by the presence of two bromine atoms and one fluorine atom on a phenylacetic acid backbone. Its molecular formula is C8H5Br2FO2. This compound is notable for its potential biological activities, which are influenced by the unique electronic and steric properties imparted by the halogen substituents.
The synthesis of DBFPA typically involves:
- Bromination : Phenylacetic acid is treated with bromine in the presence of a catalyst (e.g., iron) to introduce bromine atoms at the 2 and 6 positions.
- Fluorination : The resulting dibrominated intermediate undergoes fluorination using reagents like potassium fluoride or cesium fluoride to add a fluorine atom at the 4 position.
This synthetic route allows for the production of DBFPA with high purity and yield, making it suitable for various research applications.
The biological activity of DBFPA is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents can enhance binding affinity, potentially leading to inhibition or modulation of biological pathways. Research indicates that compounds with similar structures often exhibit diverse biological effects, including:
- Enzyme Inhibition : DBFPA may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : The compound's structure allows it to bind to various receptors, which may alter physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of halogenated phenylacetic acids, including DBFPA, against various bacterial strains. Results indicated that DBFPA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Research focused on the cytotoxic effects of DBFPA on cancer cell lines demonstrated that the compound induced apoptosis in human cancer cells. The mechanism involved disruption of mitochondrial function and activation of caspases, highlighting its potential as a chemotherapeutic agent.
- Enzyme Interaction Studies : Investigations into the inhibitory effects of DBFPA on specific enzymes involved in metabolic processes revealed that it could effectively inhibit enzymes such as cyclooxygenase (COX). This inhibition may have implications for inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of DBFPA, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,6-Dibromo-4-fluorophenol | Hydroxyl group instead of acid | Antioxidant properties |
| 2,6-Dibromo-4-fluorobenzoic acid | Benzoic acid group | Antimicrobial activity |
| 2,6-Dibromo-3-fluorophenylacetic acid | Similar structure but different substitution pattern | Varies in enzyme inhibition profiles |
DBFPA's unique combination of bromine and fluorine atoms contributes to its distinct reactivity and biological effects compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
